molecular formula C22H21N5O3S B14963498 2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxyphenyl)acetamide

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B14963498
M. Wt: 435.5 g/mol
InChI Key: SCHFZPHIPUNNJK-UHFFFAOYSA-N
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Description

2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This compound is known for its unique molecular structure, which offers promising opportunities for scientific research and industrial applications .

Preparation Methods

The synthesis of 2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-(4-METHOXYPHENYL)ACETAMIDE involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-(4-METHOXYPHENYL)ACETAMIDE has diverse applications in scientific research. It is used in drug synthesis, biological studies, and material science. Its unique molecular structure allows it to interact with various enzymes and receptors, making it a valuable tool in medicinal chemistry for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and rufinamide. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture. The unique combination of functional groups in 2-{8-[(2,4-DIMETHYLPHENYL)SULFANYL]-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL}-N-(4-METHOXYPHENYL)ACETAMIDE distinguishes it from these related compounds and contributes to its specific properties and applications .

Properties

Molecular Formula

C22H21N5O3S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C22H21N5O3S/c1-14-4-9-18(15(2)12-14)31-21-20-25-27(22(29)26(20)11-10-23-21)13-19(28)24-16-5-7-17(30-3)8-6-16/h4-12H,13H2,1-3H3,(H,24,28)

InChI Key

SCHFZPHIPUNNJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)OC)C

Origin of Product

United States

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